3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine
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Overview
Description
3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12BrN. It is a derivative of the phenylethylamine class of compounds and has been studied for its potential use in scientific research . This compound features a bromine atom and a methyl group attached to a phenyl ring, which is connected to a prop-2-en-1-amine chain.
Preparation Methods
The synthesis of 3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects. Additionally, the compound has been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects.
Comparison with Similar Compounds
3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Another derivative of the phenylethylamine class with similar structural features.
(2E)-3-(4-Bromo-3-methylphenyl)prop-2-enoic acid: A related compound with a carboxylic acid group instead of an amine group.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with a brominated linker and potential for UV light-induced covalent modification of biological targets.
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(E)-3-(4-bromo-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-5,7H,6,12H2,1H3/b3-2+ |
InChI Key |
FUBUWFSPURLPCQ-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/CN)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CCN)Br |
Origin of Product |
United States |
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